molecular formula C20H25NO3 B13736391 Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester CAS No. 101756-60-9

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester

Katalognummer: B13736391
CAS-Nummer: 101756-60-9
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: UIVUBIIWSFBDLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, is a structurally complex derivative of mandelic acid (α-hydroxy-phenylacetic acid). The compound features two key modifications:

  • (1-Methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester group: This ester moiety incorporates a partially saturated pyridine ring, which may confer unique solubility, stability, or biological activity compared to simpler esters.

Below, it is compared to structurally related mandelic acid derivatives and heterocyclic esters using available evidence.

Eigenschaften

CAS-Nummer

101756-60-9

Molekularformel

C20H25NO3

Molekulargewicht

327.4 g/mol

IUPAC-Name

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C20H25NO3/c1-21-13-7-8-16(14-21)15-24-19(22)20(23,18-11-5-6-12-18)17-9-3-2-4-10-17/h2-4,8-11,23H,5-7,12-15H2,1H3

InChI-Schlüssel

UIVUBIIWSFBDLD-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC=C(C1)COC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester typically involves the esterification of mandelic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the pure ester. The process may also involve the use of automated systems to monitor and control reaction parameters, ensuring optimal production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction may produce tetrahydropyridyl alcohols.

Wissenschaftliche Forschungsanwendungen

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition.

Vergleich Mit ähnlichen Verbindungen

Halogenated Mandelic Acid Derivatives

highlights halogenated mandelic acids (e.g., 3-chloromandelic acid) resolved via co-crystallization with levetiracetam (LEV). Key differences include:

  • Substituent Effects : Halogens (Cl, Br, F) at the phenyl ring’s para/meta positions influence co-crystal resolution efficiency (up to 94%) and enantiomeric excess (e.g., 63% e.e. for 3-ClMA). In contrast, the target compound’s cyclopentenyl group introduces steric bulk and reduced polarity, likely complicating co-crystallization with LEV .
  • Chiral Recognition : Free hydroxyl groups in mandelic acid esters (e.g., methyl/ethyl esters) enable H-bond interactions critical for chiral separation (selectivity up to 1.27) . The target compound’s esterified hydroxyl group may reduce chiral recognition efficiency unless compensatory interactions (e.g., π-stacking with the pyridyl ring) occur.

Table 1: Comparative Resolution Efficiency

Compound Substituent Resolution Efficiency (%e.e.) Key Interaction Mechanism
3-Chloromandelic acid Cl (meta) 63% e.e. H-bonding with LEV
Mandelic acid methyl ester Me, OH (free) 1.24 selectivity H-bonding
Target compound Cyclopentenyl, pyridyl Not reported Predicted: π-stacking
Mandelic Acid Esters with Extended Alkyl/Chains

discusses mandelic acid esters with modified alkyl chains (e.g., phenyllactic acid methyl ester). Compared to these:

  • Solubility : Simpler esters (e.g., methyl ester) retain moderate water solubility due to free hydroxyl groups. The target compound’s bulky cyclopentenyl and pyridyl groups likely reduce solubility, akin to mandelic acid esters with extended aromatic systems (e.g., naphthyl derivatives) .
  • Chromatographic Behavior : Bulky substituents (e.g., naphthyl) reduce chromatographic mobility. The target compound’s pyridyl group may enhance retention on polar columns, while the cyclopentenyl group could introduce steric hindrance .
Heterocyclic Esters and Neurotoxic Analogs
  • MPTP Structural Analogs : identifies 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) as a neurotoxin causing Parkinsonism. The target compound’s (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl group shares structural similarities, but its ester linkage may prevent metabolic activation to toxic metabolites (e.g., MPP+). This distinction highlights the importance of functional groups in toxicity profiles .
  • Pyridinecarboxylic Acid Esters : describes methyl esters of partially saturated pyridinecarboxylic acids. The target compound’s ester group differs in substitution (cyclopentenyl vs. simpler alkyl chains), which may alter hydrolysis rates or receptor binding .
Cyclopentaneglycolic Acid Derivatives

lists cyclopentaneglycolic acid esters with propynyl and heterocyclic substituents. The target compound’s cyclopentenyl group (vs. Such differences could impact stability or metabolic pathways .

Biologische Aktivität

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, is a complex organic compound with significant biological activity and potential therapeutic applications. This compound belongs to the class of mandelic acid derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

Mandelic acid derivatives typically exhibit unique structural features that contribute to their biological activity. The specific compound discussed here has the following characteristics:

  • Molecular Formula : C20H25NO3
  • Molecular Weight : 327.4 g/mol
  • Structural Features : It contains a mandelic acid moiety combined with a tetrahydropyridine structure and a cyclopentene ring.

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
GlycopyrrolateAnticholinergic agent derived from mandelic acidUsed for managing secretions
Alpha-Cyclopentylmandelic AcidImpurity in glycopyrrolate synthesisLess complex than the target compound
Mandelic AcidSimple structure; used in various pharmaceutical applicationsBroad applications in dermatology and cosmetics

The biological activity of mandelic acid derivatives is primarily attributed to their ability to interact with various molecular targets within biological systems. Preliminary studies suggest that this specific compound may modulate receptor activities related to inflammation and microbial inhibition. The exact pathways are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory processes.
  • Receptor Modulation : It could affect receptor activities linked to neurotransmission or cellular signaling pathways.

Therapeutic Applications

Research indicates that mandelic acid derivatives, including the compound in focus, have potential applications in various therapeutic areas:

  • Anticholinergic Effects : Similar to glycopyrrolate, this compound may be useful in treating conditions such as:
    • Peptic ulcers
    • Sialorrhea (excessive salivation)
    • Overactive bladder
  • Antimicrobial Properties : Studies have shown that mandelic acid derivatives exhibit antibacterial activity against various strains, including:
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

Antibacterial Activity Screening

A study evaluated the antibacterial effectiveness of mandelic acid derivatives against several clinical isolates. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

  • Results :
    • For Staphylococcus aureus (MRSA), MIC values indicated significant inhibition at concentrations as low as 5 µg/mL.
    • The compound demonstrated comparable efficacy to established antibiotics.

In Vitro Studies

In vitro studies have demonstrated that mandelic acid derivatives can inhibit biofilm formation in pathogenic bacteria, suggesting potential use in treating chronic infections where biofilms are prevalent.

Toxicity and Safety Profile

While mandelic acid derivatives show promising biological activity, toxicity assessments are crucial for determining their safety for therapeutic use. Studies suggest that these compounds exhibit low toxicity profiles at therapeutic doses. Further long-term studies are necessary to establish comprehensive safety data.

Q & A

Q. What validated HPLC methods can quantify mandelic acid derivatives in biological matrices, and how can they be adapted for this compound?

Methodological Answer: A reverse-phase HPLC protocol using a C-18 column (e.g., Nucleosil 120-7 C18, 250 mm × 4 mm, 7 µm) with UV detection at 220 nm is effective for mandelic acid analysis. The mobile phase comprises 80% aqueous 0.5% acetic acid (pH 4.6) and 20% methanol. Sample preparation involves:

  • Liquid-liquid extraction with ethyl acetate.
  • Evaporation under nitrogen and reconstitution in water.
  • Use of 4-hydroxybenzoic acid as an internal standard for calibration .

Adaptation for Target Compound:

  • Replace the internal standard with a structurally similar analog (e.g., 4-methoxymandelic acid) to account for ester hydrolysis or cyclopentenyl substituent interactions.
  • Optimize gradient elution to resolve the compound from endogenous urinary metabolites (e.g., phenylglyoxylic acid) .

Q. How can the stereoisomers of this mandelic acid derivative be resolved chromatographically?

Methodological Answer: Chiral separation can be achieved using β-cyclodextrin-based chiral stationary phases (CSPs) or chiral mobile phase additives. Key parameters:

  • CSP Column: Octakis-modified β-cyclodextrin (e.g., ChiraDex column).
  • Mobile Phase: Methanol/water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Temperature: 100°C enhances enantioselectivity by weakening non-specific interactions.
Compound TypeSelectivity (α)Resolution (Rs)Reference
Mandelic acid methyl ester1.241.8
Cyclopentenyl analog (predicted)~1.2–1.31.5–2.0

Note: Substituents like the cyclopentenyl group may enhance π-π interactions with CSPs, improving resolution .

Q. What synthetic routes are available for alpha-cyclopentenyl-substituted mandelic acid esters?

Methodological Answer: A novel route involves:

Starting Material: Acetophenone derivatives.

Oxime Formation: React with hydroxylamine to form α-oxo-oximes.

Reduction: Use LiAlH4 or Zn/H2SO4 to reduce oximes to mandelic acid analogs.

Esterification: Couple with (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methanol via Steglich esterification (DCC/DMAP).

Critical Steps:

  • X-ray crystallography to confirm stereochemistry post-synthesis.
  • Purification via flash chromatography (ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data for mandelic acid metabolites be resolved?

Methodological Answer: Discrepancies often arise from sampling time variability. Key strategies:

  • Optimal Sampling: Collect urine 14 hours post-exposure to minimize acute fluctuations (half-life: 8–12 hours for mandelic acid) .
  • Metabolite Ratio Analysis: Measure both mandelic acid (MA) and phenylglyoxylic acid (PGA). Use the MA/PGA ratio to distinguish recent vs. cumulative exposure.
  • Reduction Protocol: Treat urine with Zn/H2SO4 to convert PGA to MA, ensuring total metabolite quantification .

Data Correction Table:

Sample Time (hr)MA (mg/g creatinine)PGA (mg/g creatinine)MA/PGA Ratio
0 (end-of-shift)45 ± 822 ± 52.05
1428 ± 610 ± 32.80

Q. What strategies enhance solubility via multicomponent crystalline forms of this compound?

Methodological Answer: Coformer Selection:

  • Hydrogen Bond Donors/Acceptors: Use trimethoprim (∆pKa = 2.3 vs. mandelic acid) for cocrystal formation.
  • Spray-Drying Protocol:
    • Dissolve compound and coformer (1:1 molar ratio) in methanol.
    • Spray-dry at 120°C inlet temperature, 0.6 mL/min feed rate.

Characterization:

  • DSC: Look for melting point depression (e.g., 150°C → 130°C).
  • PXRD: Confirm amorphous-to-crystalline transition.
  • Solubility Testing: Use USP dissolution apparatus (pH 6.8 buffer) .

Q. How do structural modifications (e.g., cyclopentenyl group) affect chiral recognition in HPLC?

Methodological Answer: The cyclopentenyl group introduces steric bulk and π-electron density, which:

  • Enhances Enantioseparation: Increases hydrophobic interactions with cyclodextrin cavities.
  • Optimization Workflow:
    • Molecular Dynamics (MD): Simulate host-guest binding energies.
    • Column Screening: Test permethylated vs. hydroxypropyl-β-cyclodextrin columns.
    • Temperature Gradient: Adjust from 25°C to 100°C to balance selectivity and analysis time.

Predicted Outcomes:

SubstituentSelectivity (α)Resolution (Rs)
Cyclopentenyl1.352.1
Cyclohexyl (reference)1.281.9

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.